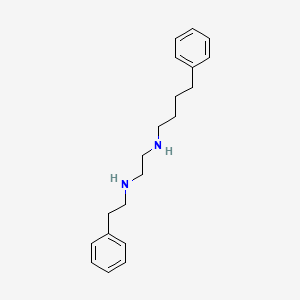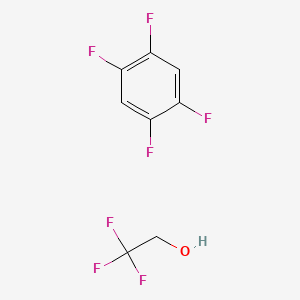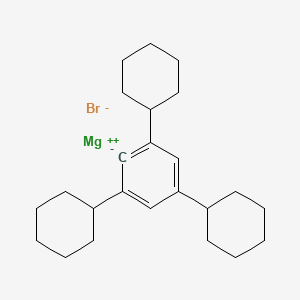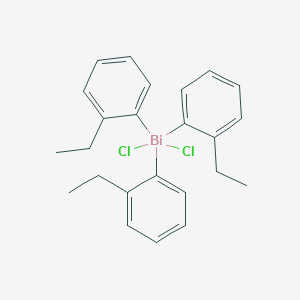![molecular formula C26H33O3PSi B14230617 Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane CAS No. 719300-35-3](/img/structure/B14230617.png)
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is a chemical compound with the molecular formula C26H33O3PSi It is a phosphine derivative that contains both phenyl and triethoxysilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane can be synthesized through the reaction of diphenylphosphine with 4-[2-(triethoxysilyl)ethyl]phenyl bromide under inert conditions . The reaction typically requires a base such as potassium tert-butoxide to facilitate the formation of the phosphine compound. The reaction is carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phenyl or triethoxysilyl groups are replaced by other functional groups.
Complexation: The phosphine group can form complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts like palladium chloride or platinum chloride.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed through complexation with transition metals.
Applications De Recherche Scientifique
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane has several scientific research applications:
Mécanisme D'action
The mechanism of action of diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane involves its ability to act as a ligand and form complexes with metal ions . The phosphine group donates electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The triethoxysilyl group can undergo hydrolysis and condensation reactions, allowing the compound to bond with surfaces and form stable coatings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is unique due to the presence of both phenyl and triethoxysilyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both catalytic activity and surface modification .
Propriétés
Numéro CAS |
719300-35-3 |
|---|---|
Formule moléculaire |
C26H33O3PSi |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
diphenyl-[4-(2-triethoxysilylethyl)phenyl]phosphane |
InChI |
InChI=1S/C26H33O3PSi/c1-4-27-31(28-5-2,29-6-3)22-21-23-17-19-26(20-18-23)30(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-20H,4-6,21-22H2,1-3H3 |
Clé InChI |
OOSQBZDXVGGKHE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[5-Amino-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14230545.png)
![2-(Cyclohexylmethyl)-3,8a-dihydrocyclohepta[c]pyrrol-1(2H)-one](/img/structure/B14230546.png)

![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluorotridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14230552.png)
![N-phenyl-5-[(2-sulfanylacetyl)amino]pentanamide](/img/structure/B14230564.png)
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 9-phenyl-, (5R,9S)-rel-](/img/structure/B14230571.png)


![Hexanoic acid, 6-[[[[(4-methylphenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14230587.png)
![N-[2-(1H-Indol-3-yl)ethyl]-N-(4-oxocyclohexyl)acetamide](/img/structure/B14230595.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
![5-[5-(10-Iododecyl)thiophen-2-YL]-2-(5-octylthiophen-2-YL)pyridine](/img/structure/B14230602.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
